Pomalidomide 4'-PEG5-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide 4’-PEG5-acid is a compound that incorporates a cereblon ligand and a hydrophilic PEG5 linker. It is primarily used in the development of PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for targeted protein degradation. This compound is designed for conjugation to target proteins, facilitating research in protein degradation and related fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-PEG5-acid involves multiple steps. One common method includes the reaction of pomalidomide with a PEG5 linker that has a terminal carboxylic acid group. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Pomalidomide 4’-PEG5-acid often utilize continuous flow synthesis, which allows for efficient and scalable production. This method involves a series of reactions carried out in a continuous flow system, ensuring high yield and purity .
化学反応の分析
Types of Reactions
Pomalidomide 4’-PEG5-acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
科学的研究の応用
Pomalidomide 4’-PEG5-acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in the development of therapeutic agents for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals .
作用機序
Pomalidomide 4’-PEG5-acid exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to cereblon and recruiting target proteins for degradation via the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Pomalidomide-PEG5-azide: Another PROTAC building block with a similar structure but different functional groups.
Lenalidomide-PEG5-acid: A related compound used in similar applications but with distinct chemical properties
Uniqueness
Pomalidomide 4’-PEG5-acid is unique due to its specific combination of a cereblon ligand and a PEG5 linker, which provides enhanced solubility and stability. This makes it particularly suitable for use in PROTAC technology and targeted protein degradation research .
生物活性
Pomalidomide 4'-PEG5-acid is a novel compound that serves as a functionalized cereblon ligand, primarily utilized in PROTAC (Proteolysis Targeting Chimera) research and development. This compound integrates an E3 ligase ligand with a PEG5 linker and a terminal carboxylic acid, facilitating its conjugation to target protein ligands. The biological activity of this compound is significant in the context of targeted protein degradation, which is an emerging strategy in drug discovery and cancer therapy.
- Chemical Name: 3-[[14-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-3,6,9,12-tetraoxatetradec-1-yl]oxy]propanoic acid
- Molecular Formula: C26H35N3O11
- Molecular Weight: 565.58 g/mol
- Purity: ≥95%
- CAS Number: 2139348-63-1
Pomalidomide acts through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction promotes the ubiquitination and subsequent degradation of specific target proteins involved in various cellular processes, including those related to cancer cell survival and proliferation. The PEG5 linker enhances solubility and stability while allowing for flexibility in conjugation to other molecules.
Biological Activity and Efficacy
The biological activity of this compound has been characterized through various studies:
- Targeted Protein Degradation : As a PROTAC component, it has shown efficacy in degrading proteins that are otherwise difficult to target with traditional small-molecule inhibitors. This is particularly relevant for oncogenic proteins in multiple myeloma (MM) and other malignancies.
- Clinical Relevance : Pomalidomide itself has been approved for treating relapsed/refractory multiple myeloma (RRMM). Clinical studies indicate that it can improve patient outcomes when combined with dexamethasone, although it carries risks of hematologic toxicities such as neutropenia and thrombocytopenia .
Table 1: Summary of Adverse Events Associated with Pomalidomide
Adverse Event | Incidence (%) |
---|---|
Neutropenia | 53 |
Anemia | 38 |
Thrombocytopenia | 26 |
Infections | Variable |
Fatigue | 3.2 |
Case Studies
Several case studies highlight the clinical implications of Pomalidomide:
- Case Study 1 : A patient with RRMM experienced significant tumor reduction after being treated with a combination of Pomalidomide and dexamethasone. Despite initial success, the patient developed severe neutropenia, necessitating close monitoring and dose adjustments.
- Case Study 2 : In another instance, a patient receiving Pomalidomide monotherapy reported manageable side effects but developed pneumonia, which was successfully treated without discontinuing the drug.
These cases underscore the importance of balancing efficacy with safety in clinical applications.
Research Findings
Recent studies have further elucidated the biological mechanisms underlying Pomalidomide's action:
- A systematic review indicated that Pomalidomide-based regimens had varying rates of adverse events compared to other immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide .
- Research has shown that the incorporation of PEG linkers enhances the pharmacokinetic properties of cereblon ligands, improving their therapeutic index by reducing off-target effects .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。